8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

Medicinal Chemistry Drug Design Physicochemical Properties

8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine (CAS 947533-47-3) is a halogenated heterocyclic compound within the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry. It features a bromine atom at the 8-position and a 4-fluorophenyl substituent at the 2-position, offering a combination of lipophilicity and synthetic versatility.

Molecular Formula C13H8BrFN2
Molecular Weight 291.12 g/mol
CAS No. 947533-47-3
Cat. No. B11839231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
CAS947533-47-3
Molecular FormulaC13H8BrFN2
Molecular Weight291.12 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C(=C1)Br)C3=CC=C(C=C3)F
InChIInChI=1S/C13H8BrFN2/c14-11-2-1-7-17-8-12(16-13(11)17)9-3-5-10(15)6-4-9/h1-8H
InChIKeyNJJRLRFJFNYNHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine: A Strategic Halogenated Scaffold for Drug Discovery


8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine (CAS 947533-47-3) is a halogenated heterocyclic compound within the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry [1]. It features a bromine atom at the 8-position and a 4-fluorophenyl substituent at the 2-position, offering a combination of lipophilicity and synthetic versatility [1]. This specific substitution pattern is of interest for structure-activity relationship (SAR) studies, as both halogen positions influence target binding and physicochemical properties [2].

Why 8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine Cannot Be Easily Interchanged with Its Analogs


Generic substitution among imidazo[1,2-a]pyridines is unreliable due to the profound impact of halogen substitution on both synthetic reactivity and biological target engagement. The 8-bromo substituent enables specific cross-coupling reactions for diversification, while the 4-fluorophenyl group can modulate target affinity and metabolic stability [1]. An analog series study demonstrated that subtle changes at these positions drastically alter binding affinity for peripheral benzodiazepine receptors, underscoring the need for the precise substitution pattern [2].

Quantitative Differentiation Evidence for 8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine


Enhanced Lipophilicity (XLogP3-AA = 4.2) Drives Target Engagement and Permeability

The target compound exhibits a computed XLogP3-AA value of 4.2, which is significantly higher than the non-brominated analog 2-(4-fluorophenyl)imidazo[1,2-a]pyridine (XLogP3-AA ≈ 2.9). This increased lipophilicity, driven by the 8-bromo substituent, can enhance membrane permeability and binding to hydrophobic receptor pockets, a known requirement for high affinity towards peripheral benzodiazepine receptors (PBR) [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Superior Synthetic Reactivity in Suzuki Cross-Coupling via the 8-Bromo Handle

The 8-bromo substituent serves as an efficient synthetic handle for palladium-catalyzed Suzuki–Miyaura cross-coupling, enabling rapid diversification. Studies on analogous 6-bromo-imidazo[1,2-a]pyridines reveal that the 2-(4-fluorophenyl) group significantly enhances coupling reactivity compared to the unsubstituted derivative, which shows poor reactivity [1]. This synergy between the 2-substituent and the bromine atom is critical for high-yielding library synthesis.

Synthetic Chemistry Cross-Coupling C-C Bond Formation

Lipophilic Substitution at Position 8 is a Validated Determinant of PBR Affinity

SAR studies on 2-phenylimidazo[1,2-a]pyridine series confirm that lipophilic substituents at position 8 are crucial for high peripheral benzodiazepine receptor (PBR) binding affinity [1]. The bromine atom in the target compound fulfills this requirement, making it a privileged intermediate for developing PBR ligands. In contrast, an 8-unsubstituted analog would lack this critical feature, potentially leading to reduced receptor occupancy.

CNS Drug Discovery Benzodiazepine Receptors SAR

High Purity and Scalable Procurement for Consistent Research Outcomes

Leading suppliers report a purity of 97% (HPLC) for 8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine, with packaging available up to 1 kg . While purity data for many close analogs exist, the specific combination of 97% assay guarantee and multi-gram availability ensures reproducibility in biological assays and library synthesis, reducing experimental noise from trace impurities that can confound SAR interpretation.

Chemical Procurement Quality Control Batch Consistency

Primary Application Scenarios for 8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine


Development of Selective PBR Ligands for CNS Imaging

The compound's 8-bromo substitution and 4-fluorophenyl group align with the SAR requirements for high-affinity peripheral benzodiazepine receptor (PBR) binding. It serves as an ideal starting point for designing radiolabeled probes or PET tracers, where the fluorine atom can potentially be replaced with [18F] for imaging studies. The validated lipophilic nature supports blood-brain barrier penetration [1].

Diversification via Suzuki–Miyaura Cross-Coupling for Kinase Inhibitor Libraries

The 8-bromo atom provides a robust chemical handle for palladium-catalyzed cross-coupling, allowing rapid introduction of various aryl or heteroaryl groups. The presence of the 2-(4-fluorophenyl) group enhances cross-coupling efficiency, making this compound a superior choice for generating focused libraries targeting kinase ATP-binding pockets, where halogen-phenyl interactions are common [2].

Physicochemical Property Optimization in CNS Drug Discovery Programs

With a computed XLogP3-AA of 4.2, this compound offers a balanced lipophilicity profile that can be fine-tuned during lead optimization. It is particularly useful in campaigns where increasing CNS exposure is desired but excessive lipophilicity must be avoided. The bromine and fluorine combination provides multiple vectors for further optimization without compromising synthetic tractability [3].

Building Block for Antipsychotic and Anxiolytic Agent Synthesis

Given the established role of imidazo[1,2-a]pyridine analogs as GABA-A receptor modulators and antipsychotic leads, this specific scaffold is a valuable intermediate for synthesizing novel candidates. Its substitution pattern supports the generation of analogs with potentially improved metabolic stability over non-fluorinated counterparts [1].

Quote Request

Request a Quote for 8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.